molecular formula C14H11Cl2N5S B4875496 3-[(2,6-dichlorobenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine

3-[(2,6-dichlorobenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B4875496
M. Wt: 352.2 g/mol
InChI Key: MQVQQSGDXUKSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,6-dichlorobenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DBTPT or benzylthio-DPT and belongs to the class of 1,2,4-triazoles.

Mechanism of Action

The mechanism of action of 3-[(2,6-dichlorobenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine is not fully understood. However, studies have shown that DBTPT inhibits the activity of the fungal enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This inhibition leads to the disruption of the fungal cell membrane, ultimately resulting in cell death.
Biochemical and Physiological Effects
DBTPT has been shown to exhibit a low toxicity profile in in vitro studies. However, further research is required to understand its potential toxicity in vivo. Studies have also shown that DBTPT can induce oxidative stress in cells, which may contribute to its antifungal and anticancer effects.

Advantages and Limitations for Lab Experiments

One of the significant advantages of DBTPT is its potent antifungal and anticancer activity. This makes it a potential candidate for the development of new antifungal and anticancer drugs. However, one of the limitations of DBTPT is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several possible future directions for the research of 3-[(2,6-dichlorobenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine. One possible direction is the development of new formulations of DBTPT that improve its solubility and bioavailability. Additionally, further research is required to understand the potential toxicity of DBTPT in vivo. Another possible direction is the investigation of DBTPT's potential as an antiviral agent, as recent studies have shown that it exhibits activity against the Zika virus.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in various scientific research applications. Its potent antifungal and anticancer activity make it a potential candidate for the development of new drugs. However, further research is required to understand its potential toxicity in vivo and to explore its potential as an antiviral agent.

Scientific Research Applications

3-[(2,6-dichlorobenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine has shown promising results in various scientific research applications. One of the significant areas of research is its potential as an antifungal agent. Studies have shown that DBTPT exhibits potent antifungal activity against various fungi, including Candida albicans and Aspergillus fumigatus. Additionally, DBTPT has been investigated for its potential as an anticancer agent. Research has shown that DBTPT induces apoptosis in cancer cells, making it a potential candidate for cancer treatment.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5S/c15-11-2-1-3-12(16)10(11)8-22-14-20-19-13(21(14)17)9-4-6-18-7-5-9/h1-7H,8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVQQSGDXUKSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2,6-dichlorobenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine
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3-[(2,6-dichlorobenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine
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3-[(2,6-dichlorobenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine
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3-[(2,6-dichlorobenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine
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3-[(2,6-dichlorobenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 6
3-[(2,6-dichlorobenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine

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